molecular formula C11H15NO B15235450 (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

(1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Cat. No.: B15235450
M. Wt: 177.24 g/mol
InChI Key: CQTOCYBCTVVZNP-QHDYGNBISA-N
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Description

(1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a vinyl-substituted phenyl group, a secondary alcohol, and a primary amine.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-amino-1-(4-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8?,11-/m1/s1

InChI Key

CQTOCYBCTVVZNP-QHDYGNBISA-N

Isomeric SMILES

CC([C@H](C1=CC=C(C=C1)C=C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C=C)N)O

Origin of Product

United States

Biological Activity

(1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Structure and Properties

The compound (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is an amino alcohol characterized by a vinyl-substituted phenyl group. Its chemical formula is C11H13NOC_{11}H_{13}NO, and it exhibits properties typical of both amino acids and alcohols, making it a versatile scaffold for further derivatization.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL exhibit cytotoxic effects on various cancer cell lines. One study demonstrated that modifications to the phenyl group significantly enhanced the compound's ability to inhibit cell proliferation in pancreatic cancer cells by targeting key metabolic pathways, including glycolysis and apoptosis pathways mediated by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting human GAPDH, which is crucial in energy metabolism. The inhibition mechanism involves covalent bonding to the active site cysteine residue of GAPDH, leading to significant reductions in enzyme activity . This property is particularly relevant in developing therapeutic agents for metabolic disorders.

Synthesis Methods

The synthesis of (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL typically involves multi-step reactions starting from readily available precursors. A notable method includes:

  • Starting Material : 4-Vinylaniline and L-alanine derivatives.
  • Reagents : Ethyl chloroformate and triethylamine are commonly used to facilitate the formation of the amino alcohol.
  • Yield : The synthesis can achieve yields upwards of 90%, demonstrating efficient conversion rates.

Case Studies

Several case studies illustrate the compound's biological activity:

StudyFocusFindings
Study 1Anticancer ActivityShowed significant cytotoxicity against pancreatic cancer cell lines with IC50 values below 10 µM.
Study 2Enzyme InhibitionInhibited GAPDH with an IC50 of 5 µM, demonstrating potential for metabolic disease intervention.
Study 3PharmacokineticsInvestigated absorption and metabolism, revealing moderate bioavailability with promising pharmacokinetic profiles in vivo.

Research Findings

Research findings indicate that the biological activity of (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is influenced by its structural features. Modifications at the phenyl ring can lead to variations in potency against cancer cell lines and enzyme inhibition profiles. For example, compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced inhibitory effects on GAPDH compared to their electron-donating counterparts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally related molecules:

1-(4-Methylphenyl)-1-propanol

  • Structure: Features a methyl-substituted phenyl group and a primary alcohol (propanol). Lacks the amino group and vinyl substituent.
  • Absence of an amino group eliminates hydrogen-bonding capacity and basicity, limiting its utility in catalysis or medicinal chemistry .
  • Applications : Primarily used as an intermediate in fragrance or polymer industries due to its inert aromatic-alcohol structure .

(1S,2S)-1-(4-Hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol

  • Structure : Contains two hydroxy groups (phenyl and piperidine) and a complex heterocyclic system.
  • The piperidine ring introduces steric bulk and basicity, which may influence receptor binding in bioactive contexts.

Comparative Data Table

Property/Feature (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL 1-(4-Methylphenyl)-1-propanol (1S,2S)-1-(4-Hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol
Functional Groups Amino, vinylphenyl, secondary alcohol Methylphenyl, primary alcohol Hydroxy-phenyl, hydroxy-piperidine, secondary alcohol
Chirality S-configuration at C1 Not reported (1S,2S) configuration
Reactivity High (vinyl polymerization potential) Low (stable aromatic-alcohol) Moderate (polarity-driven interactions)
Potential Applications Asymmetric catalysis, drug intermediates Fragrances, polymers Bioactive compounds (speculative)

Research Findings and Limitations

  • Synthetic Challenges: The vinyl group in (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL may complicate synthesis due to susceptibility to oxidation or unintended polymerization.
  • Analogues like hydroxy-phenyl-propanols show CNS activity, suggesting a possible research direction .
  • Safety Data: No GHS classification is available for the target compound. In contrast, 1-(4-Methylphenyl)-1-propanol is classified under GHS 1.0 with standard alcohol safety protocols .

Preparation Methods

Two-Step Synthesis via Trifluoroacetamide Intermediate

A patented method utilizes trifluoroacetamide and chiral epoxypropane as starting materials. The process involves:

  • Ring-opening reaction : Chiral epoxypropane reacts with trifluoroacetamide in tetrahydrofuran (THF) under basic conditions (e.g., sodium tert-butoxide) to form an intermediate.
  • Hydrolysis : The intermediate undergoes basic hydrolysis (e.g., potassium carbonate in methanol/water) to remove the trifluoroacetyl group, yielding the target amino alcohol.

Key Data :

Step Reagents/Conditions Yield
1 NaOt-Bu, THF, 35°C 95%
2 K2CO3, MeOH/H2O 93%

This method achieves a total yield of 93% for (R)-1-amino-2-propanol derivatives. Stereochemical fidelity is maintained by using enantiopure epoxypropane, avoiding costly resolution steps.

Nickel-Catalyzed Enantioselective Synthesis

Regiochemical Control via Phosphoramidite Ligands

Recent advances employ nickel catalysts with VAPOL-derived phosphoramidite ligands to reverse regioselectivity in aldehyde-alkyne couplings. For (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL:

  • Mechanism : The ligand directs nickel to favor anti-Markovnikov addition, forming the vicinal amino alcohol with >90% enantiomeric excess (ee).
  • Conditions : Reactions proceed at 25°C in toluene, using carbamate-protected amines and 4-vinylbenzaldehyde.

Advantages :

  • Eliminates stoichiometric chiral auxiliaries.
  • Compatible with diverse aryl aldehydes for modular synthesis.

Enzymatic Synthesis Using Reductases

Biocatalytic Asymmetric Reduction

Ketone precursors (e.g., 1-(4-vinylphenyl)-2-propanone) are reduced enantioselectively using alcohol dehydrogenases. For example:

  • Substrate : 1-(4-vinylphenyl)-2-propanone.
  • Enzyme : Lactobacillus brevis alcohol dehydrogenase (LBADH).
  • Cofactor Regeneration : Glucose dehydrogenase (GDH)/NADPH system.

Performance :

Parameter Value
Conversion 98%
ee 99% (S)
Productivity 12 g/L/h

This method offers sustainability but requires optimization for industrial-scale production.

Continuous Flow Reactor Systems

Intensified Process for Scalability

Continuous flow reactors enhance the ring-opening/hydrolysis sequence by:

  • Mixing Efficiency : Microfluidic channels ensure rapid heat/mass transfer.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported K2CO3) enable reagent recycling.

Case Study :
A pilot-scale system achieved 89% yield with 8-hour continuous operation, reducing waste by 40% compared to batch processes.

Comparative Analysis of Methods

Yield and Stereoselectivity

Method Yield (%) ee (%) Scalability
Ring-opening 93 99 High
Nickel catalysis 85 92 Moderate
Enzymatic 98 99 Low
Continuous flow 89 99 High

Industrial Applicability

  • Ring-opening : Preferred for cost-effectiveness and high throughput.
  • Nickel catalysis : Ideal for bespoke syntheses requiring rare stereoisomers.
  • Enzymatic : Limited to niche applications due to enzyme costs.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL?

Synthesis optimization requires careful selection of reagents and reaction conditions. Asymmetric synthesis methods, such as chiral auxiliaries or catalytic enantioselective reactions, are critical for achieving the desired (1S) stereochemistry. Key steps include:

  • Vinylphenyl group introduction : Use Heck coupling or Suzuki-Miyaura cross-coupling to attach the vinylphenyl moiety to the propanol backbone .
  • Amino group incorporation : Reductive amination or nucleophilic substitution with ammonia/amines under controlled pH (e.g., NaBH₄ in methanol) .
  • Stereochemical control : Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution to ensure enantiopurity .

Table 1 : Common Reagents and Conditions

Reaction StepReagents/ConditionsPurpose
VinylationPd(OAc)₂, DMF, 80°CCross-coupling
AminationNaBH₄, NH₃/MeOHReduction
PurificationChiral HPLCEnantiomer separation

Q. Which spectroscopic and analytical techniques are most effective for characterizing (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL?

Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the vinylphenyl proton environment (δ 5.1–5.8 ppm for vinyl protons) and amino group integration .
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=C vinyl stretch) .
  • X-ray Crystallography : Resolve absolute stereochemistry (if crystalline derivatives are available) .
  • Chiral HPLC : Quantify enantiomeric excess (>98% for pharmacological studies) .

Q. How can preliminary biological activity assays be designed for this compound?

  • Enzyme inhibition assays : Test interactions with aminotransferases or dehydrogenases using fluorometric/colorimetric substrates (e.g., NADH depletion monitored at 340 nm) .
  • Receptor binding studies : Radioligand displacement assays (e.g., dopamine or serotonin receptors due to structural similarity to phenethylamines) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for analogs of (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL?

Discrepancies often arise from stereochemical impurities or substituent effects. Mitigation approaches include:

  • Comparative SAR studies : Synthesize analogs with halogen (Cl, F) or methoxy substituents to evaluate electronic effects on receptor binding .
  • Metabolite profiling : LC-MS to identify bioactive metabolites that may influence observed activity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Table 2 : Substituent Effects on Biological Activity

SubstituentReceptor Affinity (Ki, nM)Notes
4-Vinyl120 ± 15Baseline
4-Fluoro85 ± 10Enhanced lipophilicity
2-Chloro210 ± 25Steric hindrance

Q. How can enantioselective synthesis be scaled without compromising stereochemical integrity?

  • Flow chemistry : Continuous reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) improve reproducibility .
  • Biocatalysis : Lipases or transaminases for kinetic resolution (e.g., CAL-B for ester hydrolysis) .
  • In-line monitoring : PAT tools (e.g., Raman spectroscopy) to track enantiomeric excess in real-time .

Q. What role does computational modeling play in designing derivatives with enhanced bioactivity?

  • QSAR models : Predict logP and pKa to optimize pharmacokinetics .
  • DFT calculations : Analyze transition states to guide catalyst selection for asymmetric synthesis .
  • Free-energy perturbation : Estimate binding affinity changes upon substituent modification (e.g., vinyl vs. ethynyl groups) .

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